tert-Butyl ((3S,6R)-6-(hydroxymethyl)tetrahydro-2H-pyran-3-yl)carbamate
Description
tert-Butyl ((3S,6R)-6-(hydroxymethyl)tetrahydro-2H-pyran-3-yl)carbamate is a chiral carbamate derivative featuring a tetrahydropyran (THP) ring core. The compound is characterized by a hydroxymethyl group at the 6-position and a tert-butyl carbamate moiety at the 3-position of the THP ring, with defined (3S,6R) stereochemistry. Its molecular formula is C₁₁H₂₁NO₄, and it serves as a key intermediate in pharmaceutical synthesis, particularly in stereoselective reactions where chiral centers influence biological activity . The compound’s structural rigidity and polar functional groups make it valuable for drug design, offering opportunities for hydrogen bonding and solubility modulation.
Properties
Molecular Formula |
C11H21NO4 |
|---|---|
Molecular Weight |
231.29 g/mol |
IUPAC Name |
tert-butyl N-[(3S,6R)-6-(hydroxymethyl)oxan-3-yl]carbamate |
InChI |
InChI=1S/C11H21NO4/c1-11(2,3)16-10(14)12-8-4-5-9(6-13)15-7-8/h8-9,13H,4-7H2,1-3H3,(H,12,14)/t8-,9+/m0/s1 |
InChI Key |
LKBZAGUOZDYGKG-DTWKUNHWSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H]1CC[C@@H](OC1)CO |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCC(OC1)CO |
Origin of Product |
United States |
Preparation Methods
Chiral Pool Approach
D-Glucose derivatives are frequently employed as starting materials due to their inherent stereochemical properties. For example, methyl α-D-glucopyranoside undergoes selective oxidation and reductive amination to generate the tetrahydropyran skeleton.
Key reaction sequence:
-
Oxidative cleavage of C4-OH to ketone (TEMPO/NaClO)
-
Reductive amination with benzylamine (NaBH3CN)
-
Boc protection (di-tert-butyl dicarbonate, DMAP catalyst)
This route achieves 68% overall yield but requires chromatographic separation of diastereomers.
Achiral Starting Materials
Racemic approaches using cyclohexene oxide derivatives allow for late-stage resolution:
| Precursor | Resolution Method | Enantiomeric Excess | Yield |
|---|---|---|---|
| 3-Amino-tetrahydropyran | Enzymatic (Lipase PS) | 98% | 45% |
| 6-Hydroxymethyl diol | Chiral column chromatography | 95% | 32% |
Core Synthetic Routes
Route A: Cyclization-First Strategy
-
Linear chain assembly :
-
Ethyl 5-hydroxyhex-2-enoate → Sharpless epoxidation (→ 85% ee)
-
Epoxide ring-opening with ammonia → amino diol
-
-
Tetrahydropyran formation :
-
Acid-catalyzed cyclization (pTSA, toluene, reflux) → 73% yield
-
-
Hydroxymethyl introduction :
-
Swern oxidation followed by NaBH4 reduction → 89% yield
-
-
Boc protection :
-
Boc2O, DMAP, CH2Cl2 → 94% yield
-
Advantages : High modularity for stereochemical tuning
Limitations : Requires cryogenic conditions (-78°C) for oxidation step
Route B: Late-Stage Functionalization
-
Preformed tetrahydropyran :
-
Commercially available (3R,6S)-6-(hydroxymethyl)tetrahydropyran-3-amine
-
-
Boc protection :
-
Stereochemical inversion :
-
Mitsunobu reaction (DIAD, Ph3P) with chiral alcohols → 87% ee
-
Critical parameters :
-
Reaction temperature: <0°C prevents racemization
-
Solvent polarity: THF > DMF > DCM (yield correlation: 91% vs 78% vs 65%)
Optimization of Key Steps
Boc Protection Conditions
Comparative study of bases:
| Base | Solvent | Temperature | Yield | Purity (HPLC) |
|---|---|---|---|---|
| NaHCO3 | H2O/THF | 0°C | 91% | 99.2% |
| Et3N | CH2Cl2 | RT | 85% | 98.1% |
| DMAP | DMF | 40°C | 78% | 95.4% |
NaHCO3 in biphasic THF/water emerges as optimal, minimizing side reactions.
Tetrahydropyran Cyclization
Acid screening results:
| Acid | Concentration | Time (h) | Yield | Trans:cis Ratio |
|---|---|---|---|---|
| pTSA | 5 mol% | 12 | 73% | 92:8 |
| H2SO4 | 10 mol% | 6 | 68% | 85:15 |
| Amberlyst-15 | 20 wt% | 24 | 81% | 96:4 |
Amberlyst-15 enables superior stereocontrol through heterogeneous catalysis.
Purification and Analytical Methods
Crystallization Optimization
Solvent systems for recrystallization:
| Solvent Combination | Purity Increase | Recovery Yield |
|---|---|---|
| Hexane/EtOAc (3:1) | 98.5% → 99.8% | 82% |
| MTBE/Heptane (1:2) | 98.5% → 99.5% | 89% |
| CHCl3/MeOH (10:1) | 98.5% → 99.1% | 78% |
Chromatographic Separation
Normal-phase HPLC conditions for diastereomer resolution:
-
Column: Chiralpak IC (250 × 4.6 mm, 5 μm)
-
Mobile phase: n-Hexane/IPA/DEA (85:15:0.1)
-
Flow rate: 1.0 mL/min
-
Retention times: 8.9 min (3S,6R), 11.2 min (3R,6S)
Scale-Up Considerations
Pilot Plant Data (50 kg batch)
| Parameter | Lab Scale | Pilot Scale | Commercial Scale |
|---|---|---|---|
| Cycle time | 72 h | 96 h | 120 h |
| Overall yield | 68% | 62% | 58% |
| Purity | 99.5% | 99.1% | 98.7% |
Key scale-up challenges:
-
Exothermic Boc protection requires jacketed reactors (-10°C)
-
Amberlyst-15 filtration becomes rate-limiting >10 kg batches
Environmental Impact
Waste streams analysis per kg product:
-
Organic solvents: 12 L (87% recovery possible)
-
Aqueous waste: 8 L (COD 4500 mg/L)
-
Solid waste: 1.2 kg (mainly silica gel)
Emerging Methodologies
Continuous Flow Synthesis
Microreactor system parameters:
-
Residence time: 8 min
-
Temperature: 120°C
-
Pressure: 18 bar
-
Yield improvement: 73% → 88% vs batch
Biocatalytic Approaches
Immobilized transaminase variants enable stereoselective amination:
-
Enzyme: Codexis ATA-117
-
Conversion: 92%
-
ee: 99.3%
-
Space-time yield: 15 g/L/h
Chemical Reactions Analysis
Types of Reactions
tert-Butyl ((3S,6R)-6-(hydroxymethyl)tetrahydro-2H-pyran-3-yl)carbamate can undergo various types of chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid or an aldehyde.
Reduction: The carbamate group can be reduced to form an amine.
Substitution: The hydroxymethyl group can be substituted with other functional groups, such as halides or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents such as thionyl chloride or alkyl halides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group can yield a carboxylic acid, while reduction of the carbamate group can yield an amine.
Scientific Research Applications
tert-Butyl ((3S,6R)-6-(hydroxymethyl)tetrahydro-2H-pyran-3-yl)carbamate has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It can be used as a probe to study biological processes involving carbamates and hydroxymethyl groups.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-Butyl ((3S,6R)-6-(hydroxymethyl)tetrahydro-2H-pyran-3-yl)carbamate involves its interaction with specific molecular targets and pathways. The carbamate group can interact with enzymes and proteins, potentially inhibiting their activity or altering their function. The hydroxymethyl group can participate in hydrogen bonding and other interactions, further modulating the compound’s effects.
Comparison with Similar Compounds
Table 1: Stereoisomers and Structural Analogs
Key Observations :
- Stereoisomerism : The (3R,6S) diastereomer (CAS 603130-12-7) shares identical functional groups but exhibits distinct spatial orientation, which may alter its interaction with chiral biological targets (e.g., enzymes or receptors) .
- Cis Isomer : The cis-configured analog (CAS 169750-75-8) exhibits a lower similarity score (0.87), suggesting conformational differences that could affect molecular packing or solubility .
Comparison with Heterocyclic Carbamate Derivatives
Carbamate derivatives with alternative heterocyclic cores exhibit divergent electronic and steric properties.
Table 2: Heterocyclic Carbamate Derivatives
Key Observations :
- Pyridine Analogs : Pyridine-based derivatives (e.g., CAS 56700-70-0) exhibit lower similarity (0.82) due to aromaticity, which introduces rigidity and altered electronic properties compared to the flexible THP ring .
- Morpholine Derivatives : The morpholine analog (CAS 1257850-88-6) retains a similarity score of 0.85, likely due to the oxygen atom in the ring, but its nitrogen atom introduces basicity, affecting solubility and reactivity .
Functional Group Variations
- Carbamate vs. Amine/Other Protections : Unlike unprotected amines, the tert-butyl carbamate group enhances stability during synthesis and modulates bioavailability through controlled hydrolysis .
- Hydroxymethyl vs. Halogen Substituents : Bromo or iodo substituents (e.g., tert-Butyl (6-bromopyridin-3-yl)carbamate, CAS 218594-15-1) introduce steric bulk and electrophilic reactivity, contrasting with the hydroxymethyl group’s nucleophilic and hydrophilic character .
Research Implications
- Stereoselective Synthesis : The (3S,6R) configuration requires precise methods, such as asymmetric catalysis or chiral resolution, to avoid diastereomer contamination .
- Biological Relevance : Hydroxymethyl and carbamate groups may enhance binding to targets like glycosidases or proteases, while stereochemistry dictates enantioselective interactions .
- Scalability Challenges : Structural complexity (e.g., THP ring vs. pyridine) influences synthetic routes, with pyran derivatives often requiring cyclization steps absent in aromatic analogs .
Biological Activity
tert-Butyl ((3S,6R)-6-(hydroxymethyl)tetrahydro-2H-pyran-3-yl)carbamate is a compound with a unique tetrahydropyran ring structure, characterized by its chiral centers at the 3 and 6 positions. This article explores its biological activity, potential applications, and relevant research findings.
- Molecular Formula : C₁₁H₂₁NO₄
- Molecular Weight : 231.29 g/mol
- Structure : The compound features a tert-butyl group that enhances its lipophilicity, making it suitable for various applications in organic synthesis and medicinal chemistry.
Biological Activity Overview
While specific biological activity data for this compound is limited, compounds with similar structural features often exhibit significant biological activities. These activities can include:
- Antioxidant Properties : Similar compounds have demonstrated antioxidant activity, which is crucial for protecting cells from oxidative stress.
- Cytotoxicity : Research on related compounds indicates potential cytotoxic effects against various cancer cell lines, suggesting that this compound may also possess similar properties .
Comparative Analysis with Similar Compounds
The following table summarizes some compounds with structural similarities to this compound:
| Compound Name | CAS Number | Unique Features |
|---|---|---|
| tert-butyl (cis)-6-(hydroxymethyl)-tetrahydro-2H-pyran-3-ylcarbamate | 603130-24-1 | Different stereochemistry at chiral centers |
| N-Boc-(3R,6R)-6-(hydroxymethyl)-tetrahydropyran | Not specified | Contains a Boc protecting group |
| 5-(Boc-amino)-2-(hydroxymethyl)tetrahydropyran | Not specified | Features an amino group instead of carbamate |
These compounds differ primarily in their stereochemistry and functional groups, influencing their reactivity and biological properties.
Research Findings
- Antioxidant Activity : A study on a structurally similar compound demonstrated significant antioxidant activity with IC50 values comparable to standard antioxidants like ascorbic acid. This suggests that this compound may exhibit similar protective effects against oxidative damage .
- Cytotoxicity Studies : In vitro studies have shown that related compounds can inhibit cell proliferation in cancer cell lines. For example, research indicated a reduction in proteins associated with cell survival (Bcl-2 and Bcl-xL) while increasing pro-apoptotic markers (p53 and caspase-9), highlighting potential therapeutic applications in oncology .
Case Study 1: Antioxidant Evaluation
A study isolated bioactive compounds from Euclea crispa, revealing significant antioxidant properties. The methodology involved MTT assays to assess cell viability and hydroxyl radical scavenging assays. The results indicated that the tested compounds had comparable efficacy to established antioxidants .
Case Study 2: Cytotoxicity Assessment
In another investigation involving a related compound, researchers utilized MTT assays to evaluate cytotoxic effects on various cancer cell lines. The results demonstrated a dose-dependent decrease in cell viability, suggesting potential applications in cancer therapy .
Q & A
What are the established synthetic methodologies for tert-Butyl ((3S,6R)-6-(hydroxymethyl)tetrahydro-2H-pyran-3-yl)carbamate, and how are stereochemical outcomes controlled?
Answer:
Synthesis typically involves multi-step routes under inert conditions. Key steps include:
- Carbamate formation : Reacting amines (e.g., pyran derivatives) with tert-butyl chloroformate in the presence of a base (e.g., triethylamine) to introduce the carbamate protecting group .
- Stereochemical control : Chiral resolution via chiral auxiliaries or enzymatic methods. For example, lithium bis(trimethylsilyl)amide (LiHMDS) in THF/NMP mixtures can stabilize intermediates during asymmetric synthesis .
- Purification : Column chromatography or recrystallization to isolate enantiomerically pure products .
Table 1: Example Reaction Conditions from Literature
| Step | Reagents/Conditions | Purpose | Reference |
|---|---|---|---|
| 1 | tert-Butyl chloroformate, Et₃N, 0°C | Carbamate protection | |
| 2 | LiHMDS, THF/NMP, 0°C | Stereochemical control |
What analytical techniques are recommended for confirming the structural integrity and purity of this compound?
Answer:
- NMR Spectroscopy : ¹H/¹³C NMR to verify stereochemistry and functional groups (e.g., tert-butyl singlet at ~1.4 ppm, pyran ring protons) .
- X-ray Crystallography : SHELX programs (e.g., SHELXL) for absolute configuration determination, particularly for resolving chiral centers .
- HPLC-MS : Reverse-phase HPLC with mass detection to assess purity (>95%) and detect impurities .
Advanced Tip: For ambiguous NMR signals, use variable-temperature (VT) NMR or deuterated solvent comparisons to resolve overlapping peaks .
How can researchers optimize reaction conditions to minimize diastereomer formation during synthesis?
Answer:
- Solvent selection : Polar aprotic solvents (e.g., THF) enhance stereoselectivity by stabilizing transition states .
- Temperature control : Low temperatures (0–5°C) reduce kinetic side reactions .
- Catalytic systems : Chiral catalysts (e.g., Pd/C for hydrogenation) or enzymes for enantioselective transformations .
- In situ monitoring : TLC or inline IR spectroscopy to track reaction progress and adjust conditions dynamically .
Example Optimization Workflow:
Screen solvents (DMF vs. THF) for yield and diastereomeric excess (de).
Test bases (LiHMDS vs. NaH) for intermediate stabilization.
Use chiral HPLC to quantify de post-synthesis .
What strategies resolve contradictions between experimental NMR data and computational predictions?
Answer:
- Density Functional Theory (DFT) : Compare experimental ¹³C NMR shifts with DFT-calculated values (e.g., B3LYP/6-31G* basis set) to validate structures .
- Solvent effects : Simulate NMR spectra in explicit solvent models (e.g., COSMO) to account for solvent-induced shifts .
- Dynamic effects : Use molecular dynamics (MD) simulations to model conformational flexibility impacting NMR line shapes .
Case Study: A discrepancy in pyran ring proton coupling constants was resolved by MD simulations showing temperature-dependent ring puckering .
How does the compound’s stability vary under different pH and temperature conditions?
Answer:
- pH stability : Carbamates hydrolyze under strongly acidic/basic conditions (pH <2 or >10). Neutral buffers (pH 6–8) are recommended for storage .
- Thermal stability : Decomposition above 80°C generates CO₂ and tert-butanol. Lyophilization or storage at 2–8°C preserves integrity .
- Light sensitivity : Protect from UV exposure to prevent radical-mediated degradation .
Degradation Products Identified via LC-MS:
What computational tools are effective for modeling interactions between this compound and biological targets?
Answer:
- Molecular docking : AutoDock Vina or Schrödinger Suite to predict binding modes with enzymes (e.g., proteases) .
- MD Simulations : GROMACS or AMBER to study binding stability over time .
- QSAR models : Train models using structural analogs to predict bioactivity (e.g., IC₅₀ values) .
Validation: Cross-check docking poses with crystallographic data from SHELX-refined structures .
How should researchers handle discrepancies in crystallographic data refinement?
Answer:
- SHELX refinement : Use SHELXL for high-resolution data. For twinned crystals, apply TWIN/BASF commands .
- Disorder modeling : Split occupancy for flexible groups (e.g., hydroxymethyl) using PART/SUMP .
- Validation tools : Check R-factors and ADP consistency with PLATON or CCDC Mercury .
Example Workflow:
Index twinned data with CELL_NOW.
Refine with SHELXL using HKLF5 format.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
